molecular formula C26H23N7O2 B560132 Acalabrutinib CAS No. 1420477-60-6

Acalabrutinib

货号 B560132
CAS 编号: 1420477-60-6
分子量: 465.52
InChI 键: WDENQIQQYWYTPO-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acalabrutinib is a medication used to treat mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) in adults who have received at least one previous treatment for their cancer . It is a Bruton tyrosine kinase inhibitor .


Synthesis Analysis

Acalabrutinib is a second-generation, highly selective, potent, covalent Bruton tyrosine kinase (BTK) inhibitor . It exhibits minimal off-target activity in in vitro assays, providing the potential to improve tolerability over the first-in-class BTK inhibitor, ibrutinib .


Molecular Structure Analysis

The overall shape of the acalabrutinib molecule bound to the BTK active site is similar to that of bound ibrutinib, tirabrutinib, and zanubrutinib despite differences in the chemical structures .


Chemical Reactions Analysis

After administration of a single 100 mg radiolabelled acalabrutinib dose in healthy subjects, 84% of the dose was recovered in the feces and 12% of the dose was recovered in the urine .


Physical And Chemical Properties Analysis

Acalabrutinib has a molecular formula of C26H23N7O2 and a molecular weight of 465.51 .

科学研究应用

  1. 慢性淋巴细胞白血病/小淋巴细胞淋巴瘤治疗:阿卡布鲁替尼在患有CLL/小淋巴细胞淋巴瘤的患者中表现出高效性和良好耐受性,显示出在疾病退缩方面的100%总体反应率,以及在合并症患者中的最小毒性(Piskunova et al., 2022)

  2. 曼托细胞淋巴瘤:在复发或难治性曼托细胞淋巴瘤患者中,阿卡布鲁替尼表现出有效性,提供高持久反应率和良好的安全性(Wang et al., 2017)

  3. 小鼠模型中的疗效:阿卡布鲁替尼在CLL小鼠模型中显示出显著的抗肿瘤疗效,对BTK和关键信号分子有强效抑制,表明其在人类应用中的潜力(Herman et al., 2016)

  4. 联合治疗潜力:研究表明,阿卡布鲁替尼的选择性靶向和与文替克拉合用的潜力,特别是与文替克拉合用,可能对于在CLL中实现更深层次的反应是有效的(Patel et al., 2018)

  5. 比较研究:与其他治疗方法相比,阿卡布鲁替尼在复发/难治性CLL患者中显示出显著的无进展生存改善,具有可接受的安全性(Ghia et al., 2020)

  6. COVID-19 应用:有趣的是,阿卡布鲁替尼与减少炎症和COVID-19患者的临床改善相关联,表明其在肿瘤应用之外的潜力(Roschewski et al., 2020)

  7. CLL中的实际应用:对接受阿卡布鲁替尼治疗的CLL患者的回顾性分析显示,它是一种有效的治疗方法,即使在对其他治疗方法不耐受的患者中也是如此(Yazdy et al., 2019)

  8. 犬淋巴瘤模型:阿卡布鲁替尼已在犬淋巴瘤中进行评估,显示出安全性和活性,支持其作为人类非霍奇金淋巴瘤模型的使用(Harrington et al., 2016)

  9. 治疗未经治疗的CLL:在未经治疗的CLL患者中,阿卡布鲁替尼,无论是单独还是与奥比努珠单抗联合使用,都显著改善了无进展生存,超过了传统的化疗免疫疗法(Sharman et al., 2020)

安全和危害

Acalabrutinib may cause a brain infection that can lead to disability or death . It may also cause serious side effects such as unusual bleeding, heart rhythm disorders, low blood cell counts, and signs of infection . Cardiotoxic adverse events have been observed in nearly 3% of patients treated with acalabrutinib .

未来方向

Combination strategies with acalabrutinib could allow patients to receive a fixed-duration therapy and then subsequently stop treatment while in remission vs receiving indefinite single-agent BTK inhibitor therapy .

属性

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDENQIQQYWYTPO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026209
Record name Acalabrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6
Record name Acalabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects.
Record name Acalabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acalabrutinib

CAS RN

1420477-60-6
Record name 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acalabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acalabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acalabrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACALABRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,480
Citations
JC Byrd, P Hillmen, P Ghia, AP Kater… - Journal of clinical …, 2021 - ingentaconnect.com
PURPOSE Among Bruton's tyrosine kinase inhibitors, acalabrutinib has greater selectivity than ibrutinib, which we hypothesized would improve continuous therapy tolerability. We …
Number of citations: 309 www.ingentaconnect.com
JC Byrd, B Harrington, S O'Brien… - … England Journal of …, 2016 - Mass Medical Soc
… In this study, the selective BTK inhibitor acalabrutinib had promising safety and efficacy profiles in patients with relapsed CLL, including those with chromosome 17p13.1 deletion. (…
Number of citations: 948 www.nejm.org
FT Awan, A Schuh, JR Brown, RR Furman… - Blood …, 2019 - ashpublications.org
… Acalabrutinib is a potent, covalent BTK inhibitor with greater selectivity than ibrutinib. We evaluated the safety and efficacy of 100 mg of acalabrutinib … to acalabrutinib start was 47 days (…
Number of citations: 180 ashpublications.org
JC Byrd, WG Wierda, A Schuh… - Blood, The Journal …, 2020 - ashpublications.org
… Acalabrutinib is a highly selective, potent covalent BTK inhibitor expected to have minimal off-target activity. Acalabrutinib … Preclinical studies of acalabrutinib demonstrated selectivity for …
Number of citations: 161 ashpublications.org
J Wu, M Zhang, D Liu - Journal of hematology & …, 2016 - jhoonline.biomedcentral.com
… Acalabrutinib binds covalently to Cys481 with improved selectivity and in … acalabrutinib inhibited tyrosine phosphorylation of downstream targets of ERK, IKB, and AKT [24]. Acalabrutinib …
Number of citations: 276 jhoonline.biomedcentral.com
HA Abbas, WG Wierda - Frontiers in Oncology, 2021 - frontiersin.org
… of acalabrutinib in patients with CLL, MCL, and Waldenstrom’s macroglobulinemia. Recent phase 3 data showed that acalabrutinib … /refractory CLL, and acalabrutinib with or without …
Number of citations: 25 www.frontiersin.org
JC Byrd, WG Wierda, A Schuh, S Devereux, JM Chaves… - Blood, 2017 - Elsevier
… A promising safety and efficacy profile was previously reported for acalabrutinib in patients … Oral acalabrutinib was administered in 28-day cycles at 100-400 mg QD or 100-200 mg BID …
Number of citations: 23 www.sciencedirect.com
RR Furman, WG Wierda, A Schuh, PEM Patten… - Blood, 2022 - ashpublications.org
… 1/2 study of acalabrutinib (multicenter, multicohort ACE-CL-… enrolled into dose cohorts at acalabrutinib dosages of 100, 175… study, patients received oral acalabrutinib 100 mg BID or 200 …
Number of citations: 5 ashpublications.org
JC Byrd, JA Woyach, RR Furman… - Blood, The Journal …, 2021 - ashpublications.org
… Acalabrutinib has demonstrated significant efficacy and safety in relapsed chronic lymphocytic leukemia (CLL). Efficacy and safety of acalabrutinib … Acalabrutinib was administered orally …
Number of citations: 56 ashpublications.org
M Wang, S Rule, PL Zinzani, A Goy, RO Casasnovas… - Blood, 2017 - Elsevier
… Acalabrutinib was administered orally at 100 mg twice daily … Acalabrutinib PK parameters indicated rapid absorption and … , treatment with single-agent acalabrutinib resulted in high ORR …
Number of citations: 13 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。